1,N6-Ethenoadenosine (εA) is a fluorescent analog of adenosine, a naturally occurring nucleoside found in DNA and RNA. [] εA is characterized by its fluorescent properties, particularly its long fluorescence lifetime and ability to be detected at very low concentrations. [] This makes it a valuable probe for studying enzymatic mechanisms and structures, as well as various biological processes involving adenosine nucleotides.
1,N6-Ethenoadenosine can be formed endogenously through the metabolism of certain environmental toxins, such as vinyl chloride and other compounds that generate reactive epoxides. These compounds can lead to the formation of various etheno adducts, including 1,N6-ethenoadenosine, by reacting with nucleophilic sites on nucleic acids .
1,N6-Ethenoadenosine is classified under modified nucleosides and is categorized specifically as an etheno derivative due to the presence of a double bond between the nitrogen at position 6 and a carbon atom from an ethylene group. It is recognized for its mutagenic properties and its potential to disrupt normal DNA replication and transcription processes.
The synthesis of 1,N6-ethenoadenosine typically involves chemical reactions with aldehydes or other electrophilic agents. One common method includes the reaction of adenine with chloroacetaldehyde, leading to the formation of the etheno adduct. This process can be conducted under controlled conditions to yield high purity products suitable for further study.
The synthesis often employs solid-phase phosphoramidite chemistry for oligonucleotide incorporation, allowing for precise placement of the etheno adenosine within DNA sequences. High-performance liquid chromatography (HPLC) is frequently utilized for purification, followed by characterization through mass spectrometry to confirm the identity and purity of the synthesized compound .
The molecular structure of 1,N6-ethenoadenosine features a purine base (adenosine) with an ethylene group attached at the N6 position. This modification alters the hydrogen bonding capabilities of the nucleoside, influencing its interactions within nucleic acids.
The empirical formula for 1,N6-ethenoadenosine is C10H12N5O3, with a molecular weight of approximately 248.23 g/mol. The structural modifications result in distinct spectroscopic characteristics that can be analyzed using techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy.
1,N6-Ethenoadenosine participates in various chemical reactions that can lead to further modifications or degradation products. Notably, it can undergo hydrolysis or be incorporated into DNA during replication processes.
The reactivity of 1,N6-ethenoadenosine has been studied extensively in relation to its mutagenic potential. For instance, during DNA replication, it can cause frameshift mutations due to mispairing with deoxypurines, particularly during translesion synthesis mediated by specialized DNA polymerases .
The mechanism by which 1,N6-ethenoadenosine induces mutations involves its incorporation into DNA strands during replication. This misincorporation leads to errors in base pairing, ultimately resulting in genetic instability.
Research indicates that human DNA polymerase eta shows a preference for inserting deoxyadenosine triphosphate and deoxyguanosine triphosphate opposite 1,N6-ethenoadenosine during translesion synthesis, which significantly increases the likelihood of frameshift mutations .
1,N6-Ethenoadenosine appears as a white to off-white powder at room temperature. It is soluble in water and organic solvents commonly used in biochemical applications.
The compound exhibits typical nucleoside behavior but with altered reactivity due to the etheno modification. Its stability can be affected by environmental factors such as pH and temperature, which are critical considerations in experimental settings .
1,N6-Ethenoadenosine has significant applications in molecular biology and cancer research. Its role as a model compound for studying DNA damage and repair mechanisms makes it valuable for understanding mutagenesis and carcinogenesis processes. Additionally, it serves as an important tool for developing assays aimed at detecting DNA lesions associated with various diseases .
1,N6-Ethenoadenosine (ε-Ado or 1,N6-etheno-adenosine) is a fluorescent adenine nucleoside adduct characterized by a bicyclic structure formed through the covalent addition of a two-carbon bridge between the N1 and N6 positions of the adenine base. This structural modification arises from the reaction of adenosine with endogenous lipid peroxidation products (e.g., 4-hydroxy-2-nonenal) or exogenous carcinogens such as vinyl chloride and urethane (ethyl carbamate) [2] [7]. The etheno bridge imposes significant steric and electronic constraints that alter base-pairing fidelity, making ε-Ado a potent mutagenic lesion in DNA and RNA. Its fluorescence properties (excitation ~300 nm, emission ~410 nm) facilitated early detection and study, positioning it as a critical biomarker for oxidative stress and chemical carcinogenesis [6] [7]. Beyond its pathological roles, ε-Ado derivatives historically served as probes for nucleotide-binding proteins and enzyme mechanisms due to their altered physicochemical properties [6].
The molecular structure of 1,N6-ethenoadenosine hydrochloride (C₁₂H₁₄N₅O₄Cl) was resolved via X-ray crystallography, revealing a non-planar, S-shaped conformation of the ethenoadenine moiety. The ribose adopts a 2'-endo-3'-exo puckering with a g⁺ side chain orientation, and the glycosidic bond (χ = -48.4°) falls within the anti range, sterically favoring the syn domain [1] [4]. Key bond alterations compared to adenosine include:
These changes enhance the molecule’s dipole moment and reduce its basicity. The crystal lattice (monoclinic, space group P2₁) exhibits a three-dimensional hydrogen-bonding network involving:
Notably, ε-Ado lacks π-π stacking due to its non-planarity, contrasting with planar etheno derivatives like 3,N⁴-ethenocytidine. The protonated form (ε-Ado·H⁺) shows significant charge redistribution, stabilizing interactions with chloride ions [1] [4].
Table 1: Crystallographic Parameters of 1,N6-Ethenoadenosine Hydrochloride
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁ |
Unit cell (a, b, c) | 6.1540(5) Å, 18.511(1) Å, 6.7412(4) Å |
β angle | 112.602(5)° |
Z | 2 |
R-factor | 0.045 (2662 reflections) |
Ribose pucker | 2'-endo-3'-exo |
Glycosidic bond (χ) | -48.4° (anti) |
Exogenous Adduct Formation
ε-Ado arises in nucleic acids via electrophilic intermediates generated from carcinogen metabolism:
Endogenous Adduct Formation
Endogenous ε-Ado originates from lipid peroxidation products like malondialdehyde (MDA) and 4,5-epoxy-2(E)-decenal, which generate bis-electrophiles that react with adenine [2] [7]. Elevated ε-Ado levels occur in inflammatory diseases (e.g., cancer, atherosclerosis) due to chronic oxidative stress.
Mutagenicity and Replication
ε-Ado is highly mutagenic due to disruption of Watson-Crick pairing:
Table 2: Mutagenic Outcomes of 1,N6-Ethenoadenosine in Cellular Systems
Biological System | Primary Mutagenic Outcome | Contributing Factors |
---|---|---|
E. coli | A→G transitions | TLS polymerases (Pol V) |
Mammalian cells | A→G, A→T transversions | Pol η/κ bypass, repair efficiency |
In vitro (human Pol η) | dCTP misinsertion | Adduct-induced tautomerism |
Repair Mechanisms
Two pathways mitigate ε-Ado toxicity:1. Base Excision Repair (BER):- Initiated by alkylpurine DNA glycosylases (e.g., ANPG, MPG), which excise ε-Ado with moderate efficiency (kcat ~0.1 min⁻¹) [2].- Chromatin compaction impedes BER, increasing adduct persistence in heterochromatic regions [2].2. Direct Reversal Repair (DRR):- AlkB family dioxygenases (ALKBH2/3) oxidatively dealkylate ε-Ado, restoring adenine. ALKBH2 shows high specificity for double-stranded DNA (kcat/KM ~10⁴ M⁻¹s⁻¹) [2] [7].DRR dominates ε-Ado repair in mammalian cells due to faster kinetics and chromatin accessibility.
Early Chemical Synthesis (1971–1974)
The etheno bridge was first synthesized in 1971 by Kochetov et al. and Leonard et al. via the reaction of adenine nucleosides with 2-chloroacetaldehyde under mild acidic conditions [6] [7]. Barrio et al. (1972) developed a high-yield route using vinyl chloride metabolites, enabling crystallographic studies [1]. In 1974, Wang et al. published the first crystal structure of an ε-Ado derivative (hydrochloride salt), confirming its S-shaped geometry and hydrogen-bonding network [1].
Fluorescent Analog Applications (1975–1980s)
Seki et al. (1975) demonstrated that ε-ATP and ε-NAD⁺ retained cofactor activity in kinases and dehydrogenases, enabling real-time monitoring of enzyme kinetics via fluorescence [6]. This established ε-Ado derivatives as vital tools for studying nucleotide-protein interactions.
Role in Carcinogenesis (1990s–Present)
The link between ε-Ado and carcinogens was solidified in 1990 when Fedtke et al. showed vinyl carbamate epoxide generated ε-Ado in RNA and correlated with murine tumors [3]. The discovery of endogenous ε-Ado (1990s) revealed its ubiquity as a biomarker of oxidative stress, prompting mechanistic studies on lipid peroxidation-derived DNA damage [2] [7]. Key advances included:
Table 3: Key Derivatives of 1,N6-Ethenoadenosine in Research
Compound | Research Application | Relevance |
---|---|---|
ε-ATP | Fluorescent cofactor for kinases | Enzyme kinetics monitoring [6] |
ε-NAD⁺ | Dehydrogenase activity probes | Protein-ligand interactions [6] |
3,N⁴-Ethenocytidine | Mutagenicity studies | Comparison of adduct miscoding [1] |
1,N²-Ethenoguanosine | Vinyl chloride adduct analysis | Carcinogen biomonitoring [7] |
Table 4: Chronological Key Events in 1,N6-Ethenoadenosine Research
Year | Milestone | Significance |
---|---|---|
1971 | Synthesis by Leonard et al. [6] | Enabled biochemical applications |
1974 | Crystal structure by Wang et al. [1] | Defined molecular conformation |
1975 | ε-ATP as cofactor [6] | Validated fluorescent analogs |
1990 | Link to vinyl carbamate epoxide [3] | Established carcinogen-adduct relationship |
2020 | Repair kinetics in chromatin [2] | Explained persistence in genomic DNA |
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